![molecular formula C7H8N4 B567079 8-甲基-[1,2,4]三唑并[1,5-a]吡啶-2-胺 CAS No. 1239648-74-8](/img/structure/B567079.png)

8-甲基-[1,2,4]三唑并[1,5-a]吡啶-2-胺

描述

“8-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine” is a compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile and has been used in various areas of drug design . The ring system of these compounds is isoelectronic with that of purines, making them potential surrogates of the purine ring .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been achieved through various methods. For instance, one study reported the design and synthesis of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives using a molecular hybridization strategy . Another study described the Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine as an effective method for producing [1,2,4]triazolo[1,5-a]pyridine with acceptor substituents in the pyridine ring .

科学研究应用

合成和化学性质

杂环芳香胺的酰化:Ibrahim等人(2011年)的研究表明通过氰乙酰化反应合成了1,2,3-三唑并[4,5-b]吡啶和吡唑并[4,3-b]吡啶,随后进行了后续环化反应。这种方法可能适用于合成类似8-甲基-[1,2,4]三唑并[1,5-a]吡啶-2-胺等化合物,为了解这类化合物的化学性质和反应性提供了见解 (Ibrahim et al., 2011)。

在超临界二氧化碳中的合成:Baklykov等人(2019年)报道了使用超临界二氧化碳合成了结构类似于8-甲基-[1,2,4]三唑并[1,5-a]吡啶-2-胺的5-甲基-1,2,4-三唑并[1,5-a]嘧啶-7(4H)-酮。这种环保的方法突显了在合成这类化合物时采用绿色化学方法的潜力 (Baklykov et al., 2019)。

结构和光学性质

- 分子和晶体结构分析:Dolzhenko等人(2011年)分析了相关化合物7,7-二甲基-2-吡啶-4-基-6,7-二氢-1,2,4-三唑并[1,5-a][1,3,5]三嗪-5-胺的分子和晶体结构,为了解8-甲基-[1,2,4]三唑并[1,5-a]吡啶-2-胺的行为提供了相关结构性质的见解 (Dolzhenko et al., 2011)。

在材料科学和药理学中的应用

- 除草活性:在Moran(2003年)的研究中,类似结构的取代N-芳基[1,2,4]三唑并[1,5-a]吡啶-2-磺酰胺表现出优异的除草活性。这表明了8-甲基-[1,2,4]三唑并[1,5-a]吡啶-2-胺在农业化学中的潜在应用 (Moran, 2003)。

作用机制

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine derivatives, have been found to act as inhibitors of janus kinases (jak1 and jak2) and phd-1 . These kinases play crucial roles in signal transduction for various cytokines and growth factors, making them important targets in the treatment of diseases like cancer and inflammatory disorders .

Mode of Action

Similar compounds have been shown to inhibit their targets by binding to the atp-binding site, preventing the phosphorylation and activation of downstream signaling pathways .

Biochemical Pathways

Inhibition of this pathway can lead to decreased cell proliferation and immune response modulation .

Pharmacokinetics

A compound with a similar structure was found to have increased alk5 inhibitory activity, kinase selectivity, and oral bioavailability when a [1,2,4]triazolo[1,5-a]pyridin-6-yl moiety was introduced .

Result of Action

Similar compounds have been shown to exhibit antiproliferative activities against cancer cells .

Action Environment

It’s worth noting that the synthesis of similar compounds has been achieved under microwave conditions, suggesting that certain environmental factors such as temperature and pressure could potentially influence the stability and reactivity of these compounds .

生化分析

Biochemical Properties

Compounds from the same family have been found to interact with various enzymes and proteins . For instance, they have been reported to act as inhibitors for Janus kinases

Cellular Effects

Related compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

8-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-5-3-2-4-11-6(5)9-7(8)10-11/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIIWMGLRJCJAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20724438 | |

| Record name | 8-Methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239648-74-8 | |

| Record name | 8-Methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

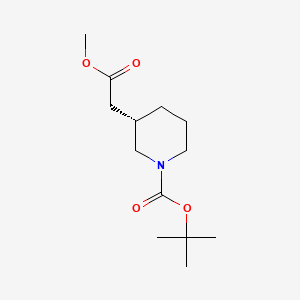

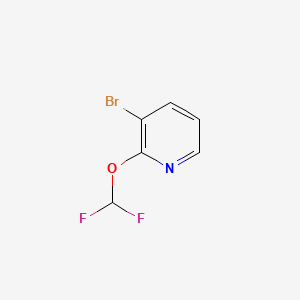

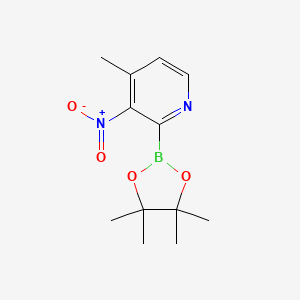

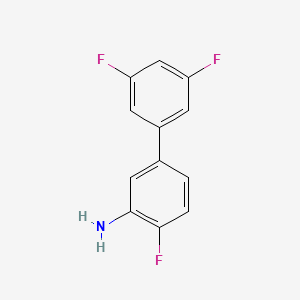

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,4R)-4-(dimethylamino)-2-pyrrolidinyl]methanol](/img/structure/B567001.png)

![2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B567006.png)